molecular formula C13H14N4O3S B2447644 3-(1-(2-(Methylthio)nicotinoyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034432-56-7

3-(1-(2-(Methylthio)nicotinoyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2447644
CAS No.: 2034432-56-7
M. Wt: 306.34
InChI Key: CVDUYIXABQBCKX-UHFFFAOYSA-N
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Description

3-(1-(2-(Methylthio)nicotinoyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a nicotinoyl moiety, an azetidine ring, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(Methylthio)nicotinoyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the nicotinoyl intermediate, followed by the introduction of the azetidine ring and the imidazolidine-2,4-dione core. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully monitored and controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(Methylthio)nicotinoyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the nicotinoyl moiety can be reduced to an amine.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines.

Scientific Research Applications

3-(1-(2-(Methylthio)nicotinoyl)azetidin-3-yl)imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(1-(2-(Methylthio)nicotinoyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione derivatives: These compounds share a similar core structure and exhibit diverse biological activities.

    Azetidine derivatives:

    Nicotinoyl derivatives: These compounds are often used in drug design due to their ability to interact with biological targets.

Uniqueness

3-(1-(2-(Methylthio)nicotinoyl)azetidin-3-yl)imidazolidine-2,4-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[1-(2-methylsulfanylpyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-21-11-9(3-2-4-14-11)12(19)16-6-8(7-16)17-10(18)5-15-13(17)20/h2-4,8H,5-7H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDUYIXABQBCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CC(C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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